REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[C:5]([Cl:9])=[CH:4][N:3]=1.[C:10]([O-])([O-])=O.[K+].[K+].CI>CN(C=O)C.CC(=O)OCC>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:10])[C:5]([Cl:9])=[CH:4][N:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=C1)O)Cl
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at rt for 24 h before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
is added
|
Type
|
WASH
|
Details
|
washed with water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by CC on silica gel eluting with heptane:EA 1:1
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |